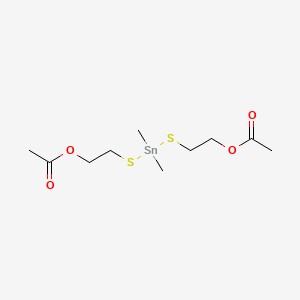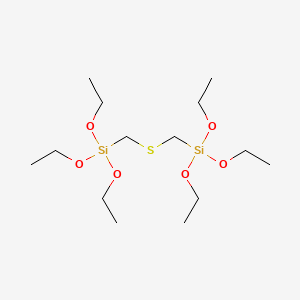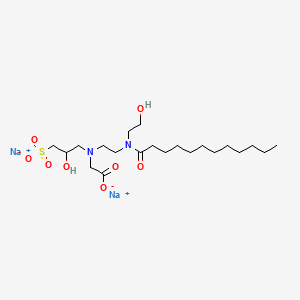![molecular formula C13H18O4 B13795061 Diethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate CAS No. 26272-67-3](/img/structure/B13795061.png)
Diethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
Overview
Description
Diethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate is a chemical compound with the molecular formula C13H18O4 and a molecular weight of 238.2796 g/mol . It is also known as diethyl 5-norbornene-2,3-dicarboxylate. This compound is characterized by its bicyclic structure, which includes a norbornene ring system. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Diethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate can be synthesized through several methods. One common synthetic route involves the Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by esterification with ethanol . The reaction conditions typically include heating the reactants to facilitate the cycloaddition and subsequent esterification.
In industrial production, the compound can be synthesized on a larger scale using similar methods, with optimization of reaction conditions to improve yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Diethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride .
Oxidation: The compound can be oxidized to form diethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid.
Reduction: Reduction of the compound can yield diethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate.
Substitution: Substitution reactions can occur at the ester groups, leading to the formation of various derivatives.
Scientific Research Applications
Diethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Research has explored its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including resins and coatings.
Mechanism of Action
The mechanism of action of diethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate involves its interaction with molecular targets and pathways in various chemical and biological processes. The compound’s bicyclic structure allows it to participate in cycloaddition reactions, which are fundamental in organic synthesis . Additionally, its ester groups can undergo hydrolysis, leading to the formation of carboxylic acids that can further react with other molecules.
Comparison with Similar Compounds
Diethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate can be compared with similar compounds such as:
Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate: Similar structure but with methyl ester groups instead of ethyl.
Diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate: Contains nitrogen atoms in the bicyclic ring.
Dimethyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate: Contains an oxygen atom in the bicyclic ring.
These compounds share similar bicyclic structures but differ in their functional groups and specific applications, highlighting the uniqueness of this compound in terms of its reactivity and versatility in various fields of research.
Properties
IUPAC Name |
diethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-3-16-12(14)10-8-5-6-9(7-8)11(10)13(15)17-4-2/h5-6,8-11H,3-4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRMRBNLTQHPEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CC(C1C(=O)OCC)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10290617 | |
| Record name | Diethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10290617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26272-67-3 | |
| Record name | NSC69976 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69976 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10290617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4,7-Triazabicyclo[4.3.1]deca-1(10),2,4,6,8-pentaene](/img/structure/B13794983.png)
![Acetamide,2-[[3-(furan-2-ylmethyl)-3,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)-](/img/structure/B13794987.png)
![(5Z)-5-[[(3E)-2-chloro-3-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]cyclohexen-1-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B13794992.png)


![5-Isobenzofurancarboxylic acid, 3-[4-(diethylamino)-2-ethoxyphenyl]-3-(1-ethyl-2-methyl-1H-indol-3-yl)-1,3-dihydro-1-oxo-, tetradecyl ester](/img/structure/B13795017.png)




![2,3,6-Trimethylthieno[2,3-b]pyridin-4-amine](/img/structure/B13795044.png)


![Pentamethylene bis[1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate],dioxalate](/img/structure/B13795072.png)
